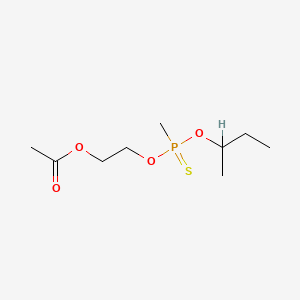

O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications, particularly in the field of chemical warfare agents. The compound is characterized by its unique structure, which includes an acetyloxy group, an ethyl chain, a butyl group, and a methylphosphonothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate typically involves the reaction of a suitable alcohol with a phosphonothioate precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For instance, the reaction between O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothioate and an appropriate alcohol under basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the acetyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphonothioates.

Scientific Research Applications

Chemical Warfare Agent Detoxification

Overview

O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate is structurally related to organophosphate compounds, which are known for their use as chemical warfare agents. The detoxification of such agents is crucial for military and environmental safety.

Mechanism of Action

The compound acts as a substrate for specific enzymes that hydrolyze organophosphates, rendering them harmless. Research has demonstrated that certain enzymes can effectively detoxify compounds similar to this compound through hydrolysis and other biochemical pathways.

Case Study

A study highlighted the use of N,N-dichlorourethane as an effective decontaminating agent for O,S-diethyl methyl phosphonothiolate (a simulant of VX), showcasing the potential for similar approaches with this compound .

| Agent | Decontaminating Agent | Effectiveness |

|---|---|---|

| O,S-diethyl methyl phosphonothiolate | N,N-dichlorourethane | High |

| This compound | TBD | TBD |

Agricultural Applications

Pesticide Development

this compound has potential as a pesticide due to its efficacy against various pests. The compound's ability to disrupt the nervous systems of insects makes it a candidate for developing new agricultural pesticides.

Research Findings

Studies have indicated that organophosphate derivatives can be designed to target specific pests while minimizing impact on non-target species and the environment. The application of this compound in agricultural settings could lead to more effective pest management solutions.

Biochemical Research

Enzyme Interaction Studies

The compound is also valuable in biochemical research, particularly in studying enzyme interactions. Its structure allows researchers to investigate how organophosphate hydrolases interact with substrates, leading to insights into enzyme mechanisms and potential applications in biotechnology.

Data Table: Enzyme Interactions

| Enzyme Type | Substrate | Reaction Type |

|---|---|---|

| Organophosphate hydrolase | This compound | Hydrolysis |

| Aryldialkylphosphatase | Various organophosphates | Dephosphorylation |

Mechanism of Action

The mechanism of action of O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit acetylcholinesterase by phosphorylating the active site serine residue, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission . This mechanism is similar to that of other organophosphorus nerve agents.

Comparison with Similar Compounds

Similar Compounds

- O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothioate (VX)

- O-isobutyl S-2-(diethylamino)ethyl methylphosphonothioate (VR)

- O-butyl S-2-(diethylamino)ethyl methylphosphonothioate (Vs)

Uniqueness

O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate is unique due to its specific acetyloxyethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate is a compound belonging to the class of organophosphorus compounds, which are known for their significant biological activities, particularly as inhibitors of acetylcholinesterase (AChE). This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Organophosphorus compounds like this compound primarily function by inhibiting AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of postsynaptic receptors, which can cause various physiological effects ranging from muscle paralysis to respiratory failure.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- AChE Inhibition : It exhibits potent inhibition of AChE, contributing to its neurotoxic effects.

- Neurotoxicity : The compound is classified as a neurotoxin, with effects observed in both central and peripheral nervous systems.

- Toxicological Profile : Studies have indicated significant acute toxicity, with symptoms including muscle twitching, respiratory distress, and potential lethality.

Table 1: Summary of Biological Effects

Case Studies

-

Case Study on AChE Reactivation :

In a study assessing various oximes as reactivators for AChE inhibited by organophosphorus compounds, this compound was shown to significantly impair AChE activity in vivo. The use of oxime treatments demonstrated varying degrees of success in reactivating inhibited AChE across different tissues (brain, blood, peripheral tissues), highlighting the compound's potent inhibitory effects on AChE activity . -

Toxicological Assessment :

Research conducted on animal models revealed that exposure to this compound led to acute symptoms consistent with organophosphate poisoning. The study monitored behavioral changes and physiological responses post-exposure, confirming the compound's neurotoxic profile .

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. Key findings include:

- Pharmacokinetics : The compound is rapidly absorbed and distributed within the body, with a notable half-life indicating prolonged biological activity.

- Tissue Distribution : High concentrations were found in neural tissues compared to peripheral tissues, suggesting a preferential action on the central nervous system .

Properties

CAS No. |

66957-41-3 |

|---|---|

Molecular Formula |

C9H19O4PS |

Molecular Weight |

254.29 g/mol |

IUPAC Name |

2-[butan-2-yloxy(methyl)phosphinothioyl]oxyethyl acetate |

InChI |

InChI=1S/C9H19O4PS/c1-5-8(2)13-14(4,15)12-7-6-11-9(3)10/h8H,5-7H2,1-4H3 |

InChI Key |

ZTWJECBSXMJVOX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OP(=S)(C)OCCOC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.